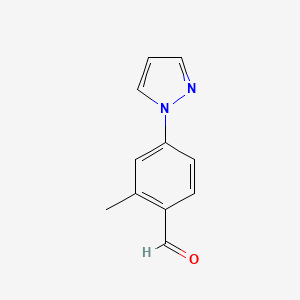

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

描述

属性

IUPAC Name |

2-methyl-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHRBBGULNYWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650869 | |

| Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-89-2 | |

| Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde typically involves two main steps:

- Formation of the pyrazole ring attached to the aromatic system.

- Introduction of the formyl group (aldehyde) at the desired position on the aromatic ring.

This approach ensures regioselectivity and functional group tolerance, which are critical for obtaining the target compound with high purity and yield.

Pyrazole Ring Formation

The pyrazole moiety is commonly constructed via the condensation of chalcones (α,β-unsaturated ketones) with phenylhydrazine derivatives. This reaction proceeds through the formation of pyrazolines, which can be subsequently oxidized to pyrazoles.

- Starting materials: Chalcone derivatives and phenylhydrazine.

- Solvent: Methanol.

- Conditions: Reflux for 6–9 hours.

- Outcome: Formation of 2-(4,5-dihydro-1,5-diaryl-1H-pyrazol-3-yl) phenol derivatives.

The crude pyrazoline product is isolated by precipitation and purified by crystallization from methanol.

Regioselective Formylation via Vilsmeier-Haack Reaction

The aldehyde group is introduced using the Vilsmeier-Haack reaction, a well-established method for formylation of electron-rich aromatic and heterocyclic compounds.

- Reagents: Vilsmeier-Haack reagent (formed in situ from POCl3 and DMF).

- Substrate: N-aryl pyrazoline derivatives.

- Selectivity: Formylation occurs regioselectively on the N-phenyl ring, especially when electron-donating groups like methoxy or phenolic hydroxyl groups are present on the aryl rings.

- Outcome: Formation of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes.

Oxidation to Pyrazoles

After formylation, the dihydropyrazoline intermediates are oxidized to the corresponding pyrazoles.

- Oxidizing agent: Iodine (I2), a readily available and mild reagent.

- Conditions: Typically carried out under mild conditions to avoid overoxidation.

- Result: Conversion of 1,3,5-triaryl pyrazolines to 1,3,5-triaryl pyrazoles, including the target this compound.

Detailed Reaction Scheme and Conditions

| Step | Reactants/Conditions | Product/Outcome |

|---|---|---|

| Pyrazoline formation | Chalcone (0.02 mol) + Phenylhydrazine (0.021 mol) in methanol, reflux 6–9 h | 2-(4,5-dihydro-1,5-diaryl-1H-pyrazol-3-yl) phenol derivatives |

| Formylation | Vilsmeier-Haack reagent (POCl3 + DMF), applied to pyrazoline derivatives | Regioselective formylation at N-phenyl ring, yielding 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes |

| Oxidation | Iodine (I2) oxidation of pyrazolines | Conversion to 1,3,5-triaryl pyrazoles including this compound |

Characterization Data (Example)

| Compound | IR (KBr, cm⁻¹) | ^1H NMR (300 MHz, CDCl3) | MS (m/z) |

|---|---|---|---|

| 2-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl) phenol (intermediate) | 3236, 3167, 3088, 1596 | Multiplets and doublets corresponding to pyrazoline protons and aromatic hydrogens | 314 (M⁺, 100%) |

| 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehyde (final product) | Characteristic aldehyde peak ~1700 cm⁻¹ expected | Aldehyde proton singlet ~10 ppm; aromatic and pyrazole protons | Molecular ion peak consistent with formula |

Research Findings and Notes

- The Vilsmeier-Haack formylation is highly regioselective, favoring the N-phenyl ring even in the presence of other substituents.

- Iodine oxidation is chemoselective and mild, preventing degradation of sensitive functional groups.

- The reaction sequence allows for the synthesis of various substituted analogs by modifying the aryl groups on the starting chalcones and phenylhydrazines.

- This methodology is versatile and applicable to the synthesis of pyrazole derivatives with potential biological activities such as anti-inflammatory, analgesic, and insecticidal properties.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Limitations/Considerations |

|---|---|---|---|

| Pyrazoline formation | Chalcones + Phenylhydrazine, reflux in methanol | Simple, high-yielding | Requires careful control of reaction time to avoid side products |

| Formylation | Vilsmeier-Haack reagent (POCl3/DMF) | Regioselective, efficient | Sensitive to electron-withdrawing/donating groups on aromatic rings |

| Oxidation | Iodine (I2) | Mild, selective oxidation | Overoxidation must be avoided; reaction conditions need optimization |

化学反应分析

Types of Reactions: 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation: 2-Methyl-4-(1H-pyrazol-1-yl)benzoic acid.

Reduction: 2-Methyl-4-(1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde serves as an important intermediate in the synthesis of pyrazole-based pharmaceuticals. Research indicates its efficacy in developing compounds targeting neurological disorders, enhancing drug efficacy and specificity .

Case Study: Neurocognitive Disorders

A study explored the potential of pyrazole derivatives, including this compound, as positive allosteric modulators of M4 muscarinic acetylcholine receptors. The findings suggested that these compounds could improve cognitive function in models of neurodegeneration, indicating promising therapeutic avenues for conditions like Alzheimer's disease .

Agricultural Chemistry

Building Block for Agrochemicals:

This compound is utilized in the formulation of agrochemicals, particularly as a precursor for effective pesticides and herbicides. Its structural properties contribute to the development of compounds that enhance crop protection while promoting sustainable agricultural practices .

Example Application: Pesticide Development

Research has demonstrated that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests, thereby supporting its role in modern pest management strategies.

Material Science

Advanced Materials Synthesis:

The compound is being investigated for its potential in creating advanced materials such as polymers and coatings. Its unique chemical structure allows for enhanced durability and chemical resistance in materials used in various industrial applications .

Data Table: Material Properties Comparison

| Property | This compound | Traditional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Enhanced | Standard |

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound functions as a reagent aiding in the detection and quantification of various substances. Its application improves the accuracy and reliability of laboratory results .

Case Study: Quantitative Analysis

A study utilized this compound in chromatographic methods to quantify specific analytes in complex mixtures. The results demonstrated its effectiveness in enhancing detection limits compared to traditional reagents.

Organic Synthesis

Facilitator of Complex Molecule Formation:

The compound plays a crucial role in organic synthesis processes, enabling researchers to create complex molecules efficiently. This capability is vital for various industrial applications where high specificity and yield are required .

Example Reaction Pathway:

A common synthetic route involves the reaction of this compound with amines to form imines, which can further undergo transformations to yield diverse chemical entities.

作用机制

The mechanism of action of 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with target proteins, which may contribute to its biological activity .

相似化合物的比较

2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

- Molecular Formula : C₁₁H₉FN₂O

- Molecular Weight : 204.20 g/mol

- Pyrazole Modification: The pyrazole nitrogen is methylated (1-methyl substitution), reducing hydrogen-bonding capacity and increasing steric hindrance, which may affect solubility and intermolecular interactions .

- Applications : Fluorinated analogs are often prioritized in drug discovery for improved metabolic stability and bioavailability.

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.20 g/mol

- Key Differences: Functional Group: Replaces the aldehyde with a carboxylic acid, significantly altering reactivity (e.g., participation in acid-base reactions or esterification).

- Applications : Carboxylic acid derivatives are common in metal coordination chemistry and enzyme inhibition studies.

3-(1H-Pyrazol-1-yl)butanoic Acid

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- Key Differences: Chain Length: A butanoic acid chain replaces the benzaldehyde core, increasing flexibility and altering electronic properties. Reactivity: The absence of an aromatic aldehyde limits π-π stacking interactions, which are critical in crystallization or protein binding .

- Applications : Flexible chains are advantageous in designing prodrugs or biomolecular conjugates.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | C₁₁H₁₀N₂O | 244.14 | Aldehyde, Pyrazole | 2-Methyl, 4-Pyrazole |

| 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | C₁₁H₉FN₂O | 204.20 | Aldehyde, Fluorine | 2-Fluoro, 1-Methyl-Pyrazole |

| 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid | C₈H₁₂N₂O₂ | 168.20 | Carboxylic Acid, Pyrazole | 1-Ethyl, 3,5-Dimethyl |

| 3-(1H-Pyrazol-1-yl)butanoic Acid | C₇H₁₀N₂O₂ | 154.17 | Carboxylic Acid, Pyrazole | Butanoic Acid Chain |

Reactivity and Stability

- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is highly reactive, enabling nucleophilic additions (e.g., formation of Schiff bases), whereas carboxylic acid analogs undergo deprotonation or esterification .

- Fluorine Impact : The electron-withdrawing fluorine in the fluorinated analog may stabilize intermediates in synthetic pathways but could also increase susceptibility to hydrolysis under acidic conditions .

Pharmacological Potential

- Pyrazole as a Bioisostere : Pyrazole rings are common in drug design due to their ability to mimic aromatic amines or heterocycles. The target compound’s pyrazole moiety may enhance binding to biological targets like kinases or receptors .

- Methyl vs. Fluorine : Methyl groups improve lipophilicity, favoring membrane permeability, while fluorine enhances electronegativity and metabolic resistance .

生物活性

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry, agricultural chemistry, and material science. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties, mechanisms of action, and potential applications.

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the aldehyde group enhances its reactivity and potential interactions with biological targets.

Pharmacological Activities

Research has indicated that compounds containing the pyrazole moiety exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with a 1H-pyrazole scaffold have shown effectiveness against lung, brain, colorectal, renal, and breast cancers. Specifically, derivatives have been reported to inhibit growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

- Antimicrobial Properties : this compound has been explored for its antimicrobial potential. Recent evaluations revealed that related pyrazole compounds exhibited significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

- Anti-inflammatory Effects : Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Some compounds have shown comparable efficacy to established anti-inflammatory drugs like indomethacin in various models of inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole compounds can interact with specific enzymes involved in cancer progression and inflammation. For instance, they may inhibit topoisomerase II or other key enzymes that are crucial in cellular proliferation and survival.

- Receptor Modulation : The compound may modulate receptor activity by binding to active sites on proteins, leading to altered signaling pathways that influence cell growth and apoptosis.

- Chemical Reactivity : The aldehyde group allows for potential covalent bonding with nucleophilic residues in proteins, which can disrupt normal biological functions.

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Study on Anticancer Activity : A study synthesized various 1H-pyrazole derivatives and evaluated their antiproliferative effects against multiple cancer cell lines. Results indicated significant growth inhibition, particularly in breast and liver cancer cells .

- Antimicrobial Evaluation : Another research effort focused on synthesizing novel pyrazole derivatives and assessing their antimicrobial activity. Compounds demonstrated MIC values lower than standard antibiotics against several bacterial strains .

Applications

The versatility of this compound extends beyond pharmacology:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and cancers.

- Agricultural Chemistry : The compound is utilized in developing agrochemicals, contributing to sustainable agricultural practices by enhancing pesticide efficacy.

- Material Science : Research into advanced materials has identified potential applications for this compound in creating durable polymers and coatings .

常见问题

Q. What are the standard synthetic routes for 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde, and how do reaction conditions influence purity and yield?

Methodological Answer:

- Route 1: Vilsmeier-Haack formylation of 4-(1H-pyrazol-1-yl)toluene using POCl₃/DMF. Optimize molar ratios (e.g., 1:2:3 for substrate:POCl₃:DMF) to suppress side reactions like over-chlorination .

- Route 2: Suzuki-Miyaura coupling between 4-bromo-2-methylbenzaldehyde and 1H-pyrazole-1-boronic acid. Use Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/H₂O (3:1) at 80°C for 24 hours. Monitor purity via TLC (eluent: ethyl acetate/hexane, 1:1) .

- Critical Parameters: Reaction temperature >70°C improves coupling efficiency but risks aldehyde oxidation. Purify via column chromatography (silica gel, gradient elution) to isolate ≥95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Verify aldehyde proton (δ ~10.0 ppm) and pyrazole C-H (δ ~7.5–8.5 ppm). Compare with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .

- IR: Confirm C=O stretch (1690–1710 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹) .

- Crystallography: If single crystals form (e.g., from ethanol/water), perform X-ray diffraction to resolve stereoelectronic effects at the pyrazole-benzaldehyde junction .

Advanced Research Questions

Q. How can conflicting melting point (mp) data for structurally similar benzaldehyde-pyrazole derivatives be resolved?

Methodological Answer:

- Case Study: A derivative (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) shows mp 140–141°C , while another (4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde) melts at 97.5–99°C .

- Resolution Strategies:

- Solvent Recrystallization: Test solvents (e.g., ethanol vs. acetone) to assess polymorphism.

- Thermogravimetric Analysis (TGA): Detect impurities (e.g., residual DMF) that depress mp.

- Computational Modeling: Calculate lattice energies (e.g., using Materials Studio) to predict stability of crystalline forms .

Q. What computational methods are suitable for predicting the reactivity of the aldehyde group in cross-coupling reactions?

Methodological Answer:

- DFT Calculations:

- Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate frontier molecular orbitals (FMOs). A low LUMO energy (-1.5 to -2.0 eV) indicates high aldehyde electrophilicity .

- Simulate transition states for Suzuki coupling using QM/MM hybrid methods (e.g., Gaussian/Amber).

- Molecular Dynamics (MD): Model solvent effects (e.g., THF vs. DMSO) on reaction kinetics .

Q. How do substituents on the pyrazole ring influence biological activity (e.g., antioxidant or anti-inflammatory effects)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Design:

- Electron-Donating Groups (e.g., -OCH₃): Enhance radical scavenging (IC₅₀ < 50 µM in DPPH assays) by stabilizing phenolic intermediates .

- Electron-Withdrawing Groups (e.g., -NO₂): Reduce bioavailability due to increased logP (>3.0).

- In Vitro Testing:

- Antioxidant Assays: Compare % inhibition in ABTS⁺ (λ = 734 nm) vs. FRAP (ferric ion reduction).

- Anti-Inflammatory Models: Measure COX-2 inhibition (IC₅₀) using ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。